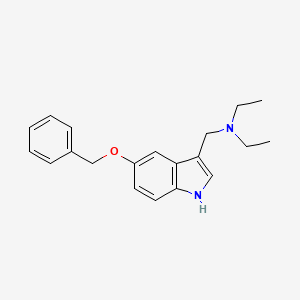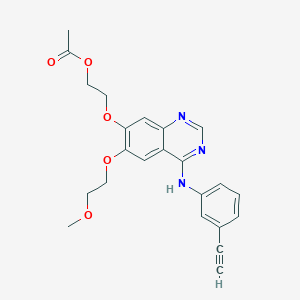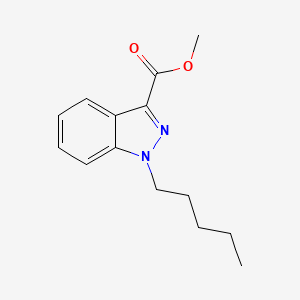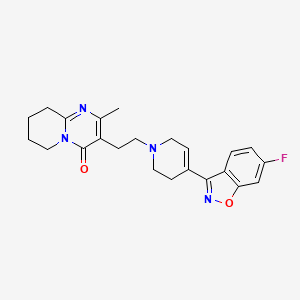
4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride is a chemical compound with a complex structure that includes an imidazole ring and a diphenylbutanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride typically involves multiple steps, starting with the preparation of the imidazole ring and the diphenylbutanoic acid moiety. The imidazole ring can be synthesized through a condensation reaction involving glyoxal, ammonia, and formaldehyde. The diphenylbutanoic acid moiety can be prepared through a Friedel-Crafts acylation reaction involving benzene and butyric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxide.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Imidazole N-oxide.
Reduction: Corresponding amine.
Substitution: Halogenated imidazole derivatives.
Applications De Recherche Scientifique
4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The diphenylbutanoic acid moiety can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-Methylimidazol-1-yl)benzoic acid;hydrochloride
- 3-(2-Methylimidazol-1-yl)propionic acid;hydrochloride
Comparison
4-(2-Methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride is unique due to its combination of an imidazole ring and a diphenylbutanoic acid moiety. This structural feature distinguishes it from similar compounds, which may only contain one of these moieties. The presence of both moieties can enhance the compound’s chemical reactivity and biological activity, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C20H21ClN2O2 |
|---|---|
Poids moléculaire |
356.8 g/mol |
Nom IUPAC |
4-(2-methylimidazol-1-yl)-2,2-diphenylbutanoic acid;hydrochloride |
InChI |
InChI=1S/C20H20N2O2.ClH/c1-16-21-13-15-22(16)14-12-20(19(23)24,17-8-4-2-5-9-17)18-10-6-3-7-11-18;/h2-11,13,15H,12,14H2,1H3,(H,23,24);1H |
Clé InChI |
RTZMKWZYXFRDNA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=CN1CCC(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,4-Difluorophenyl)methylcarbamoyl]-3-hydroxy-1-[(4-methyl-1,3-oxazinan-2-yl)methyl]-4-oxopyridine-2-carboxylic acid](/img/structure/B13434050.png)
![(1S,4R,5R,8R,9S,12R,13R,16R,19R)-19-methoxy-8-[(2S,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B13434054.png)



![(2R)-2-[(2S)-2-Aminobutanamido]butanamide](/img/structure/B13434080.png)



![N-[(1S,5R)-8-[4-(benzylamino)piperidin-1-yl]sulfonyl-8-azabicyclo[3.2.1]octan-3-yl]-6-chloro-2-oxo-1,3-dihydroindole-5-carboxamide](/img/structure/B13434091.png)



